

Pemetrexed disodium heptahydrate photostability and handling precautions

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Compound of Interest

Compound Name: *Pemetrexed disodium
heptahydrate*

Cat. No.: *B032048*

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Pemetrexed Disodium Heptahydrate: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability and handling of **pemetrexed disodium heptahydrate**.

Frequently Asked Questions (FAQs)

Q1: How stable is **pemetrexed disodium heptahydrate** in its solid (powder) form when exposed to light?

A: Solid **pemetrexed disodium heptahydrate** is generally considered stable and not sensitive to light when stored in its market packaging.^[1] Forced degradation studies on the solid drug substance have been conducted under various conditions, including light, to identify potential degradation products.^{[2][3]} However, for laboratory purposes, it is always recommended to store the substance protected from light as a general precaution.

Q2: What happens when pemetrexed solutions are exposed to light?

A: When pemetrexed solutions are exposed to light, particularly simulated sunlight or UV radiation, they can undergo degradation.^{[2][4]} The primary degradation pathway is oxidation,

leading to the formation of several products, including keto-pemetrexed and oxidative dimers.
[2][4]

Q3: What are the recommended storage conditions for reconstituted and diluted pemetrexed solutions?

A: The chemical and physical stability of reconstituted pemetrexed solution (25 mg/mL) is maintained for up to 24 hours when stored at a controlled room temperature.[4] Once further diluted in 0.9% sodium chloride or 5% dextrose injection, the solution remains chemically stable for up to 48 hours at room temperature (23°C) and for up to 31 days when refrigerated (4°C) and protected from light.[5][6] However, to minimize the formation of microparticulates, limiting refrigerated storage to 24 hours is recommended.[5][6]

Q4: Does pH affect the stability of pemetrexed solutions?

A: Yes, pH is a critical factor. A pH below 6.0 can cause significant degradation of pemetrexed in aqueous solutions.[4][7] The optimal pH range for stability in aqueous solution is generally between 6.6 and 7.8.[1]

Q5: I observed a color change in my pemetrexed solution. What could be the cause?

A: A color change, such as a shift to yellow or green-yellow, can be an indication of chemical degradation, often due to oxidation.[4][8] The use of antioxidants like sodium sulfite has been shown to be effective in preventing this color change.[4][7]

Q6: Can I freeze pemetrexed solutions for long-term storage?

A: While pemetrexed may remain chemically stable when frozen, it is not recommended for solutions stored in PVC bags. Long-term frozen storage can lead to the formation of a substantial number of microparticulates.[7]

Troubleshooting Guide

Issue Observed	Potential Cause	Recommended Action
Unexpected peaks in HPLC chromatogram	Photodegradation due to light exposure.	Ensure all solutions are prepared and stored in light-protected conditions (e.g., amber vials, foil-wrapped containers). Prepare a fresh solution under controlled, light-protected conditions and re-analyze.
Precipitate or microparticle formation in refrigerated solutions	Physical instability, especially during prolonged refrigerated storage (>24 hours).[5][6]	Limit refrigerated storage time to the recommended 24 hours. [5][6] If administering, the use of an inline 0.2 µm microfilter is feasible and does not result in drug adsorption.[9]
Decreased potency or biological activity	Chemical degradation due to oxidation, improper pH, or light exposure.	Verify the pH of the solution is within the optimal range (6.6-7.8).[1] Consider purging solutions with nitrogen to remove dissolved oxygen, which contributes to oxidation. [4] Always protect solutions from light.
Skin irritation or rash after handling	Direct contact with the cytotoxic compound.	Pemetrexed is an irritant and hazardous substance.[10][11] [12] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10] [11] In case of contact, wash the affected area thoroughly with soap and water.[11][13]

Data on Pemetrexed Solution Stability

Table 1: Chemical Stability of Pemetrexed in Different Infusion Solutions

Concentration	Infusion Solution	Storage Condition	Duration	Stability	Reference
2, 10, 20 mg/mL	0.9% NaCl in PVC bags	23°C (Room Temp), Exposed to light	2 days	Chemically stable	[5] [6]
2, 10, 20 mg/mL	5% Dextrose in PVC bags	23°C (Room Temp), Exposed to light	2 days	Chemically stable	[5] [6]
2, 10, 20 mg/mL	0.9% NaCl in PVC bags	4°C (Refrigerated), Protected from light	31 days	Chemically stable	[5] [6]
2, 10, 20 mg/mL	5% Dextrose in PVC bags	4°C (Refrigerated), Protected from light	31 days	Chemically stable	[5] [6]
2, 13.5 mg/mL	0.9% NaCl in Viaflo bags	2–8°C, Protected from light	21 days	Shelf life deemed appropriate	[7] [14]

Table 2: Factors Influencing Pemetrexed Degradation in Aqueous Solution

Factor	Condition	Effect on Stability	Reference
Light Exposure	Simulated sunlight	Induces oxidation, forming keto-pemetrexed and oxidative dimers.	[4]
pH	Below 6.0	Causes significant degradation.	[4][7]
Oxygen	Presence of dissolved or headspace oxygen	Promotes oxidative degradation. Nitrogen purging improves stability.	[4]
Concentration	12.5 to 50 mg/mL	Stability increases as drug concentration increases.	[4][7]
Additives	Antioxidants (e.g., N-acetylcysteine, sodium sulfite)	Prevent chemical degradation and color change.	[4][7]

Experimental Protocols

Protocol: Photostability Testing of Pemetrexed Disodium Heptahydrate Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[15][16]

1. Objective: To assess the photostability of a pemetrexed solution by exposing it to a standardized light source and evaluating for degradation.

2. Materials:

- **Pemetrexed disodium heptahydrate** powder
- Solvent (e.g., Water for Injection, 0.9% NaCl)

- Chemically inert, transparent containers (e.g., quartz cells or vials)
- Aluminum foil
- Photostability chamber equipped with a light source conforming to ICH Q1B (Option 1: Xenon lamp; Option 2: Cool white fluorescent and near-UV lamps)
- Validated stability-indicating HPLC method

3. Sample Preparation:

- Prepare a solution of pemetrexed at the desired concentration (e.g., 1 mg/mL).
- Test Sample: Place the solution in a transparent container.
- Dark Control Sample: Place an identical solution in a transparent container and wrap it completely in aluminum foil to protect it from light. This sample will be stored under the same temperature conditions as the test sample.

4. Exposure Conditions:

- Place the "Test Sample" and "Dark Control Sample" in the photostability chamber.
- Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.^{[15][16]}
- Monitor and control the temperature during the exposure period to minimize thermal degradation.

5. Analysis:

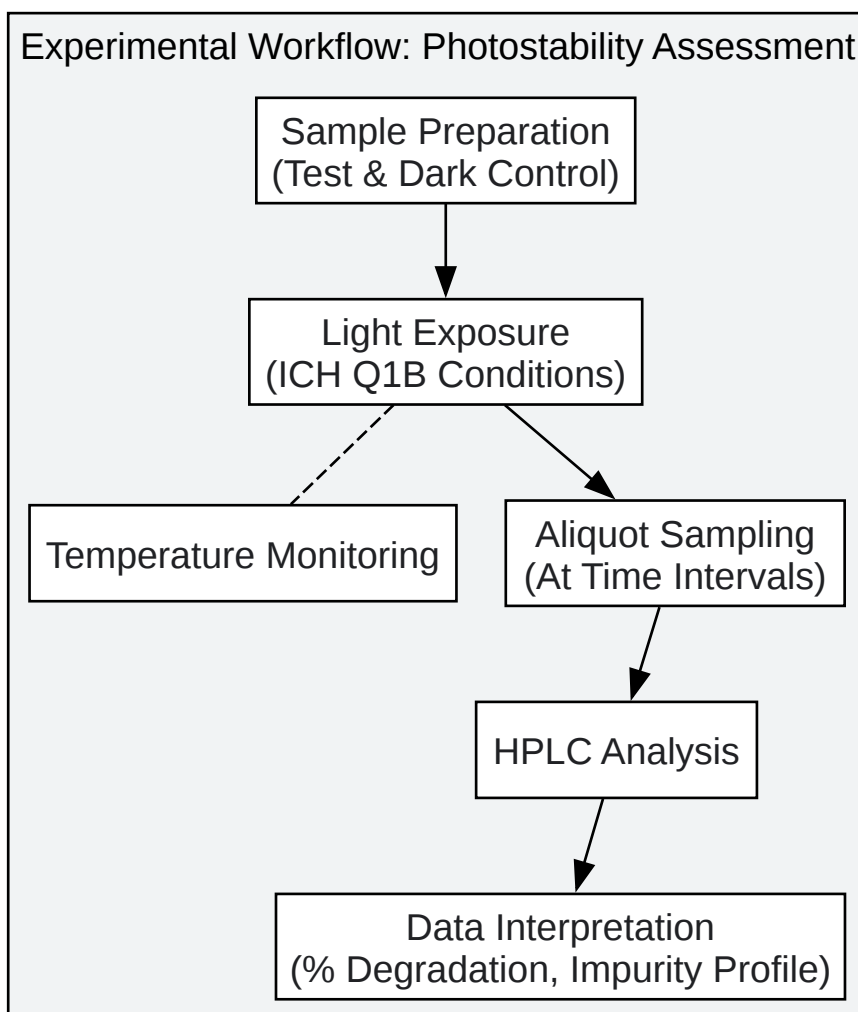
- At appropriate time intervals, withdraw aliquots from both the "Test Sample" and the "Dark Control Sample."
- Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of pemetrexed and the formation of any degradation products.

- Compare the chromatograms of the exposed sample to the dark control. The difference between the two indicates the extent of photodegradation.

6. Data Interpretation:

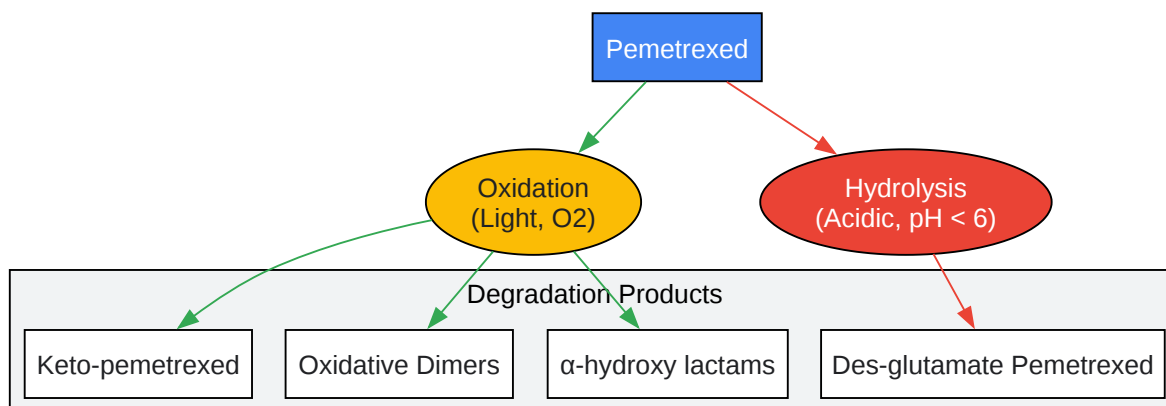
- Calculate the percentage of pemetrexed remaining in the test sample relative to the dark control.
- Identify and quantify major degradation products. A significant loss of the parent compound or the formation of impurities in the light-exposed sample compared to the dark control indicates photosensitivity.

Visualizations



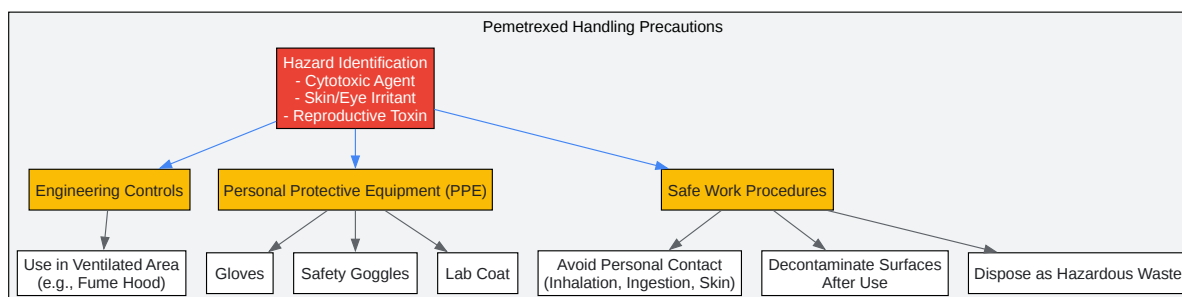
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Caption: Workflow for ICH Q1B Photostability Testing.



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Caption: Primary Degradation Pathways for Pemetrexed.



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Caption: Logical Flow of Handling Precautions.

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